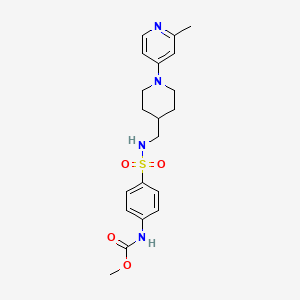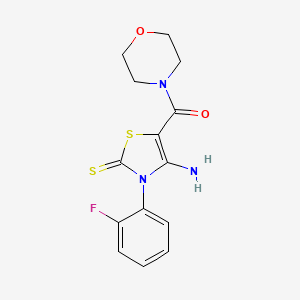
N,N-Dibenzyl-3-bromoaniline
Übersicht
Beschreibung
N,N-Dibenzyl-3-bromoaniline: is an organic compound with the molecular formula C20H18BrN It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and a bromine atom is attached to the benzene ring at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Multistep Synthesis:
Industrial Production Methods:
- The industrial production of N,N-dibenzyl-3-bromoaniline typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom in N,N-dibenzyl-3-bromoaniline can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N,N-dibenzyl-3-hydroxyaniline.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
-
Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
N,N-Dibenzyl-3-hydroxyaniline: from nucleophilic substitution.
N,N-Dibenzyl-3-nitroaniline: from nitration.
N,N-Dibenzyl-3-sulfonylaniline: from sulfonation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- N,N-Dibenzyl-3-bromoaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- This compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-3-bromoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dibenzyl-3-chloroaniline
- N,N-Dibenzyl-3-fluoroaniline
- N,N-Dibenzyl-3-iodoaniline
Comparison:
- N,N-Dibenzyl-3-bromoaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-3-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETHNKDTJWYRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2428930.png)


![5-chloro-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2428934.png)






![Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B2428947.png)
![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)
![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)
